molecular formula C18H18ClNO3 B2764332 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1242014-91-0

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No. B2764332
CAS RN: 1242014-91-0
M. Wt: 331.8
InChI Key: CGVZRLNPCNDLDQ-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate, also known as DDAO, is a fluorescent dye that has been widely used in scientific research for various applications. This compound has unique properties that make it an attractive tool for studying biological processes, including its high quantum yield, photostability, and low toxicity.

Scientific Research Applications

  • Improved Synthesis Methods : Sieber (1987) discusses an improved method for anchoring Fmoc-amino acids to polystyrene, which could be relevant for the synthesis of compounds like 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate (Sieber, 1987).

  • Synthesis and Evaluation of Derivatives : Research by Vachala et al. (2011) involves the synthesis of derivatives similar to the subject compound and their evaluation for anti-inflammatory, antiproliferative, and antimicrobial activities (Vachala, Srinivasan, & Prakash, 2011).

  • Photochemical Dimerization Studies : Taylor and Kan (1963) studied the photochemical dimerization of compounds including 2-amino-5chloropyridine, which shares structural similarities with the subject compound (Taylor & Kan, 1963).

  • Investigation of Intermolecular Hydrogen Bonding : Wash et al. (1997) examined a compound with a pyridone terminus that forms an intermolecularly hydrogen-bonded dimer. This study could offer insights into the behavior of related compounds (Wash, Maverick, Chiefari, & Lightner, 1997).

  • Antioxidant and Biochemical Activities : A study by Joseph and Rani (2013) on mixed ligand metal complexes, including those with 4-aminoantipyrine, could provide information on the biochemical activities of compounds similar to the subject chemical (Joseph & Rani, 2013).

  • Synthesis of Related Compounds : Lin (2013) discusses the synthesis of 2-amino-4,5-dimethylbenzoic acid, offering insights into synthetic methods that could be applicable to the synthesis of similar compounds (Lin, 2013).

  • Study on Electrophilic Center and Substituents : Um et al. (2006) conducted a kinetic study on the reactions of 4-nitrophenyl benzoate and its derivatives with pyridines, which might be relevant to understanding the reactivity of similar compounds (Um, Hwang, Baek, & Park, 2006).

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-6-7-14(8-13(12)2)10-20-17(21)11-23-18(22)15-4-3-5-16(19)9-15/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVZRLNPCNDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

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